

A Comprehensive Technical Guide to 4'-O-Methylirenone

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Compound of Interest

Compound Name: 4'-O-Methylirenone

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Abstract

4'-O-Methylirenone, systematically known as 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one, is a polycyclic aromatic compound belonging to the phenalenone class. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and potential biological activities based on the current scientific literature. While specific experimental data for **4'-O-Methylirenone** is limited, this guide extrapolates potential activities and experimental methodologies from closely related phenalenone derivatives. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Chemical Identity and Synonyms

The primary identifier for the compound of interest is its IUPAC name. Synonyms are not widely documented, reflecting its status as a specific, likely non-commercial, chemical entity.

Identifier	Value
Trivial Name	4'-O-Methylirenolone
IUPAC Name	2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one
Molecular Formula	C ₂₀ H ₁₄ O ₃
Parent Compound	Irenolone

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4'-O-Methylirenolone**. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

Property	Value	Source
Molecular Weight	302.32 g/mol	PubChem
Monoisotopic Mass	302.0943 g/mol	PubChem
XLogP3	4.3	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	302.094294 g/mol	PubChem
Topological Polar Surface Area	57.5 Å ²	PubChem
Heavy Atom Count	23	PubChem
Formal Charge	0	PubChem
Complexity	466	PubChem

Potential Biological Activities and Mechanisms of Action

Direct biological studies on **4'-O-Methylirenolone** are not extensively reported in the public domain. However, the broader class of phenalenone derivatives has been shown to exhibit a range of significant biological activities.^[1] These activities provide a strong rationale for investigating **4'-O-Methylirenolone** for similar properties.

Anticancer Activity

Phenalenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.^[1] Potential mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and survival.

- **Casein Kinase 2 (CK2) Inhibition:** CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is a key regulator of cell growth and proliferation.^[1] Inhibition of CK2 by phenalenone analogues suggests a potential therapeutic strategy.
- **Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:** IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells.^[2] Fungal phenalenone derivatives have been identified as inhibitors of IDO1, indicating a possible role in cancer immunotherapy.^[2]

Antimicrobial Activity

Phenalenones have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.^[1] This suggests that **4'-O-Methylirenolone** may possess antimicrobial properties worth exploring, particularly in the context of rising antibiotic resistance.

Anti-inflammatory Activity

Certain phenalenone derivatives have been reported to possess anti-inflammatory properties. This activity is often linked to the modulation of inflammatory signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.^{[3][4]} While direct evidence for **4'-O-Methylirenolone** is lacking, its structural similarity to other bioactive phenalenones suggests that it may also modulate this pathway.

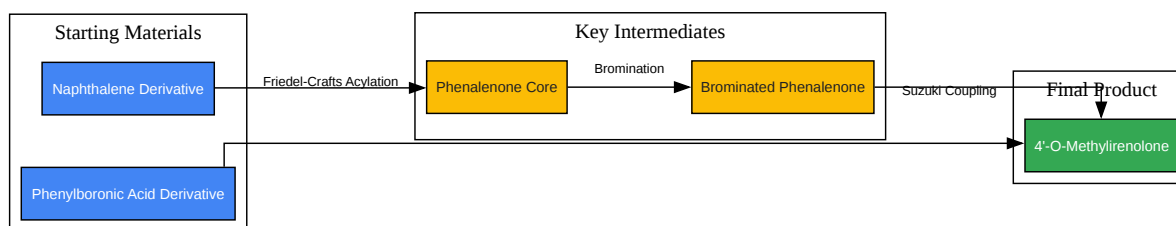
Experimental Protocols

Detailed experimental protocols for **4'-O-Methylirenone** are not available. However, based on the synthesis and biological evaluation of related phenalenone derivatives, the following methodologies can be adapted.

Synthesis of 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one

A general synthetic approach for phenylphenalenones involves a multi-step process that can be adapted for **4'-O-Methylirenone**. A plausible retro-synthetic analysis suggests that the molecule can be constructed from simpler precursors via key reactions like Friedel-Crafts acylations and Suzuki couplings.

Hypothetical Synthetic Workflow:



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Caption: Hypothetical synthetic workflow for **4'-O-Methylirenone**.

Note: The specific reagents, reaction conditions, and purification methods would need to be optimized through experimental investigation.

Biological Assays

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

- **Cell Seeding:** Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

- **Compound Treatment:** Treat the cells with a serial dilution of **4'-O-Methylirenone** (e.g., 0.1 to 100 μ M) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 48-72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of CK2.

[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Reaction Setup:** In a microplate, combine a specific CK2 peptide substrate, recombinant human CK2 enzyme, and varying concentrations of **4'-O-Methylirenone**.
- **Initiation:** Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ -³²P]ATP).
- **Incubation:** Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
- **Termination:** Stop the reaction by adding a solution like trichloroacetic acid.
- **Detection:** Separate the phosphorylated substrate from the unreacted ATP using phosphocellulose paper or other methods.
- **Quantification:** Quantify the amount of incorporated phosphate using a scintillation counter or by measuring the absorbance of a colored product in a colorimetric assay.
- **Analysis:** Determine the inhibitory activity and calculate the IC₅₀ value.

This assay determines the inhibitory effect of a compound on IDO1 activity.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate recombinant human IDO1 with different concentrations of **4'-O-Methylirenone** in an assay buffer containing ascorbic acid and methylene blue.[13]
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan.[13]
- Incubation: Incubate the reaction at 37°C for 30-60 minutes.[13]
- Reaction Termination and Detection: Stop the reaction and measure the production of kynurenine, a product of the IDO1-catalyzed reaction. This can be done by measuring the absorbance at 320-325 nm or by a colorimetric method involving Ehrlich's reagent.[9][10][11]
- Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Signaling Pathway Visualization

Given the potential anti-inflammatory activity of phenalenones, the NF-κB signaling pathway is a plausible target for **4'-O-Methylirenone**. The following diagram illustrates the canonical NF-κB pathway and a hypothetical point of inhibition by **4'-O-Methylirenone**.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by **4'-O-Methylirenone**.

Conclusion

4'-O-Methylirenone (2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one) is a member of the phenalenone class of compounds with potential for significant biological activity. Based on the activities of related compounds, it is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide provides a starting point for researchers by consolidating the known chemical and physical data and outlining potential avenues for biological evaluation and mechanistic studies. Further experimental validation is necessary to fully elucidate the therapeutic potential of this compound.

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